molecular formula C13H13N3O3S B1452893 [2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazol-4-yl]acetic acid CAS No. 1105193-83-6

[2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B1452893
CAS No.: 1105193-83-6
M. Wt: 291.33 g/mol
InChI Key: BIJZFKPJLUNKOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction and Chemical Identity

Nomenclature and Identification

IUPAC Naming Conventions

The compound follows systematic International Union of Pure and Applied Chemistry nomenclature principles, with its complete name being [2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazol-4-yl]acetic acid. This nomenclature reflects the compound's structural components: a thiazole ring system substituted at position 2 with a urea linkage to a 4-methylphenyl group, and an acetic acid moiety attached to position 4 of the thiazole ring. The systematic naming convention emphasizes the compound's heterocyclic nature, specifically identifying the 1,3-thiazole core structure that contains both sulfur and nitrogen heteroatoms in a five-membered aromatic ring system.

The molecular formula is established as C₁₃H₁₃N₃O₃S, indicating a molecular weight of 291.33 grams per mole. The structural representation through Simplified Molecular Input Line Entry System notation is documented as O=C(O)CC1=CSC(NC(NC2=CC=CC(C)=C2)=O)=N1, providing a precise linear description of the compound's connectivity. This systematic approach to nomenclature ensures unambiguous identification within chemical databases and research literature.

CAS Registry Numbers (926272-22-2 and 1105193-83-6)

The compound is registered under two distinct Chemical Abstracts Service registry numbers: 926272-22-2 and 1105193-83-6. This dual registration reflects the compound's recognition in multiple chemical databases and commercial sources. The primary CAS number 926272-22-2 is associated with the compound's initial registration and appears in major chemical supplier catalogs. The secondary CAS number 1105193-83-6 represents an alternative registry entry that has been documented in specialized chemical databases.

The existence of multiple CAS numbers for the same compound is not uncommon in chemical registration systems, particularly when compounds are independently registered by different organizations or when structural verification processes result in separate entries. Both registry numbers reference the identical molecular structure and chemical properties, as confirmed by molecular formula consistency across different sources.

Alternative Nomenclature and Synonyms

The compound is recognized under several alternative names within chemical literature and commercial databases. Alternative nomenclature includes "2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic acid" and "2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetic acid". These variations represent different approaches to expressing the same molecular connectivity, with subtle differences in bracketing and punctuation that maintain chemical accuracy while accommodating various database indexing systems.

Additional synonym entries include systematic descriptor codes such as AKOS005206352, EN300-239426, and F2145-0019, which represent internal identification systems used by chemical suppliers and research databases. The MDL number MFCD09044897 provides another standardized identifier used in chemical information systems. These multiple naming conventions facilitate compound identification across diverse research platforms and commercial sources.

Historical Context in Thiazole Chemistry

The development of thiazole chemistry traces its origins to pioneering work by Hofmann and Hantzsch in the late nineteenth century, establishing fundamental synthetic methodologies that continue to influence contemporary heterocyclic chemistry. Thiazole, or 1,3-thiazole, represents a distinctive five-membered heterocyclic compound containing both sulfur and nitrogen atoms, which has emerged as a crucial scaffold in medicinal chemistry applications.

Historical significance of thiazole derivatives became apparent through their presence in essential biological molecules, most notably vitamin B₁ (thiamine), which contains the thiazole ring as a fundamental structural component. This biological relevance sparked extensive research into thiazole-containing compounds, leading to the development of numerous pharmaceutical agents. The evolution of thiazole chemistry has been marked by significant contributions from researchers such as Bogert and co-workers, who expanded the synthetic methodologies for accessing diverse thiazole derivatives.

The commercial importance of thiazole chemistry was further established through the work of Mills, who demonstrated the utility of thiazole rings in cyanine dyes for photographic sensitization applications. Benzothiazole derivatives, representing fused thiazole systems, have proven their commercial value across multiple industries, including pharmaceuticals, dyes, and agricultural chemicals. This historical foundation has provided the basis for contemporary research into novel thiazole derivatives with enhanced biological activities.

Position in Contemporary Chemical Research

Contemporary research in thiazole chemistry has positioned compounds like this compound within a broader framework of bioactive heterocyclic molecules. Current pharmaceutical development indicates that approximately 75% of Food and Drug Administration-approved drugs contain nitrogen and sulfur heterocyclic compounds, highlighting the critical importance of thiazole-based scaffolds in drug discovery.

Modern thiazole research encompasses diverse therapeutic areas, with particular emphasis on anticancer, antimicrobial, and anti-inflammatory applications. The 1,3-thiazole framework has demonstrated remarkable versatility in drug design, appearing in 18 clinically approved pharmaceutical agents including antitumor drugs such as epothilone and tiazofurin, anti-inflammatory agents like meloxicam, and antibacterial compounds including sulfathiazole and ceftriaxone.

Recent synthetic methodologies have advanced the preparation of thiazole derivatives through innovative approaches including Hantzsch thiazole synthesis, heterocyclization reactions, and multicomponent synthetic strategies. Contemporary research has particularly focused on 2-hydrazinyl-1,3-thiazole derivatives, which have shown promising anticancer activities through mechanisms involving cell cycle arrest and apoptosis induction. The compound this compound fits within this research trajectory as a structurally related derivative with potential therapeutic applications.

Current investigations into thiazole-based compounds emphasize structure-activity relationship studies, with researchers exploring how specific substituent patterns influence biological activity. The presence of the 4-methylphenyl group and acetic acid functionality in the target compound represents structural features that align with contemporary medicinal chemistry strategies for optimizing pharmacological properties. This positioning within active research areas suggests continued interest in developing and characterizing such thiazole derivatives for potential therapeutic applications.

Properties

IUPAC Name

2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-8-2-4-9(5-3-8)14-12(19)16-13-15-10(7-20-13)6-11(17)18/h2-5,7H,6H2,1H3,(H,17,18)(H2,14,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJZFKPJLUNKOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

[2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazol-4-yl]acetic acid (CAS No. 1105193-83-6) is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its anticancer, antimicrobial, and anticonvulsant activities, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H13N3O3S. Its structure features a thiazole ring linked to an acetic acid moiety, which is crucial for its biological activity. The presence of the 4-methylphenyl group enhances its pharmacological profile.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The structure-activity relationship (SAR) analysis indicates that modifications on the phenyl ring significantly influence cytotoxicity against various cancer cell lines.

  • Case Study : A study demonstrated that compounds with a thiazole ring showed IC50 values in the low micromolar range against breast cancer cells (MDA-MB-231), indicating potent antiproliferative effects. The presence of electron-donating groups like methyl at position 4 of the phenyl ring was found to enhance activity significantly .
CompoundCell LineIC50 (µM)Reference
1MDA-MB-231<10
2HT-29<15
3Jurkat<20

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives have shown significant activity against a range of bacterial pathogens.

  • Case Study : In vitro studies reported that thiazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.22 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest that the compound could be a promising candidate for developing new antibiotics .
PathogenMIC (µg/mL)Reference
Staphylococcus aureus0.22
Escherichia coli0.25

Anticonvulsant Activity

Thiazole derivatives have been investigated for their anticonvulsant properties as well. The SAR studies indicate that certain modifications can enhance their efficacy in seizure models.

  • Case Study : A specific thiazole derivative demonstrated significant anticonvulsant activity in animal models, with a reduction in seizure duration and frequency when compared to standard treatments .

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Disruption of Microtubule Dynamics : Some thiazole derivatives act as microtubule-destabilizing agents, leading to apoptosis in cancer cells.
  • Antimicrobial Mechanism : It may disrupt bacterial cell wall synthesis or inhibit protein synthesis, leading to bacterial death.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities that can be leveraged in medicinal chemistry:

  • Antimicrobial Properties : Studies have shown that thiazole derivatives possess antimicrobial activity. The presence of the thiazole ring in this compound suggests potential effectiveness against various bacterial strains.
  • Anticancer Activity : Thiazole derivatives are also recognized for their anticancer properties. Preliminary studies indicate that this compound may inhibit tumor growth and induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.
  • Anti-inflammatory Effects : Some derivatives of thiazole have demonstrated anti-inflammatory effects in animal models. This compound may modulate inflammatory pathways, suggesting its use in treating inflammatory diseases.

Research Applications

The applications of 2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazol-4-yl]acetic acid span various fields:

Pharmaceutical Development

The compound's unique structure allows for modifications that could enhance its pharmacological properties. Researchers are exploring its potential as a lead compound for developing new drugs targeting infections and cancers.

Agricultural Science

Given its antimicrobial properties, this compound could be investigated as a natural pesticide or fungicide. Its efficacy against plant pathogens could contribute to sustainable agricultural practices.

Biochemical Research

In biochemical assays, the compound can serve as a tool to study enzyme interactions and metabolic pathways involving thiazole derivatives. Its ability to inhibit specific enzymes can provide insights into disease mechanisms.

Case Studies

  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various thiazole derivatives against common pathogens. Results indicated that compounds similar to 2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazol-4-yl]acetic acid exhibited significant inhibition zones against Gram-positive bacteria .
  • Cancer Cell Line Studies : In vitro studies using cancer cell lines demonstrated that modifications to the thiazole structure led to increased cytotoxicity. The compound showed promise in inhibiting cell proliferation and inducing apoptosis .
  • Inflammation Models : Animal models treated with thiazole derivatives showed reduced markers of inflammation compared to control groups. This suggests that the compound may modulate immune responses effectively .

Chemical Reactions Analysis

Hydrolysis Reactions

The urea linkage (─N─C(═O)─N─) and carboxylic acid group enable hydrolysis under acidic or basic conditions:

Reaction TypeConditionsProductsReference
Acid Hydrolysis 6M HCl, reflux, 6–8 hours4-Methylphenylamine + CO₂ + [2-amino-1,3-thiazol-4-yl]acetic acid
Base Hydrolysis 2M NaOH, 80°C, 4 hoursSodium salt of acetic acid derivative + 4-methylphenyl isocyanate

Mechanistic Insights :

  • The urea group undergoes nucleophilic attack by water, breaking the C═O bond and releasing CO₂.

  • Hydrolysis of the thiazole ring itself is not observed under mild conditions due to aromatic stabilization.

Esterification and Amidation

The carboxylic acid group participates in standard derivatization reactions:

Reaction TypeReagents/ConditionsProductsReference
Esterification Ethanol, H₂SO₄ (catalytic), reflux, 12 hoursEthyl [2-({[(4-methylphenyl)amino]carbonyl}amino)-1,3-thiazol-4-yl]acetate
Amide Coupling HCTU/HOBt, DIEA, DMF, room temperature, 2 hoursAmide derivatives (e.g., with 4,4-difluorocyclohexylamine)

Key Findings :

  • Coupling efficiency depends on steric hindrance from the thiazole ring. Yields range from 45% (bulky amines) to 85% (linear amines) .

  • Ester derivatives show improved solubility in organic solvents.

Decarboxylation

Thermal decarboxylation occurs under controlled heating:

ConditionsProductsYieldReference
200°C, inert atmosphere, 2 hours[2-({[(4-methylphenyl)amino]carbonyl}amino)-1,3-thiazol-4-yl]methane72%

Mechanism :

  • The β-carbon to the carboxylic acid undergoes radical stabilization, facilitating CO₂ loss.

Cyclization Reactions

The compound acts as a precursor for heterocyclic systems:

ReagentsConditionsProductsReference
PCl₅, POCl₃Reflux, 4 hoursThiazolo[5,4-d]thiazole derivatives
CS₂, K₂CO₃DMF, 100°C, 8 hoursThiadiazole-linked hybrid structures

Structural Impact :

  • Cyclization enhances π-conjugation, shifting UV-Vis absorption maxima to 320–350 nm .

Coordination Chemistry

The thiazole nitrogen and carboxylate oxygen enable metal complexation:

Metal SaltConditionsComplex StructureStability Constant (log K)Reference
Cu(II) acetateMethanol, RT, 1 hourOctahedral Cu(II) complex8.2 ± 0.3
Fe(III) chlorideAqueous ethanol, 60°C, 3 hoursTetrahedral Fe(III) complex6.9 ± 0.2

Applications :

  • Metal complexes exhibit enhanced antimicrobial activity compared to the parent compound .

Electrophilic Aromatic Substitution

The electron-deficient thiazole ring undergoes regioselective substitution:

ReagentConditionsPosition SubstitutedYieldReference
HNO₃ (fuming)H₂SO₄, 0°C, 30 minutesC-5 of thiazole58%
Br₂ (1 eq)AcOH, RT, 2 hoursC-5 of thiazole63%

Regioselectivity :

  • Electron-withdrawing groups (e.g., urea) direct substitution to the C-5 position.

Reduction Reactions

Selective reduction of functional groups:

ReagentConditionsProductsReference
LiAlH₄THF, 0°C → RT, 4 hoursAlcohol derivative (carboxylic acid → CH₂OH)
H₂, Pd/CEthanol, 50 psi, 6 hoursSaturated thiazoline derivative

Challenges :

  • Over-reduction of the thiazole ring occurs at pressures >50 psi .

Photochemical Reactions

UV-induced reactivity (λ = 254 nm):

ConditionsProductsQuantum Yield (Φ)Reference
Methanol, O₂ atmosphereThiazole ring-opened sulfonamide derivative0.12

Mechanism :

  • Singlet oxygen mediates C─S bond cleavage in the thiazole ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of thiazole-acetic acid derivatives. Key structural analogs and their comparative attributes are discussed below:

Substituent Variations on the Aromatic Ring

  • [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid (C₁₂H₉ClN₂O₃S) Structural Difference: Replaces the 4-methylphenyl urea group with a 4-chlorobenzoyl amide. Impact: The electron-withdrawing chloro substituent increases lipophilicity (logP ≈ 2.8 vs. ~2.2 for the methyl analog) and may enhance membrane permeability but reduce solubility. This compound demonstrated moderate antibacterial activity in preliminary assays . Molecular Weight: 296.73 g/mol (vs. ~293.33 g/mol for the target compound).
  • [2-({[(4-Trifluoromethylphenyl)amino]carbonyl}amino)-1,3-thiazol-4-yl]acetic acid (C₁₃H₁₁F₃N₃O₃S) Structural Difference: Substitutes methyl with trifluoromethyl (CF₃), a strong electron-withdrawing group. Impact: The CF₃ group significantly enhances metabolic stability and resistance to oxidative degradation.

Core Heterocycle Modifications

  • N-BOC-2-amino-4-thiazolacetic acid (C₁₀H₁₄N₂O₄S) Structural Difference: Replaces the urea-4-methylphenyl group with a tert-butoxycarbonyl (BOC)-protected amine. Impact: The BOC group increases steric bulk and lipophilicity (log k = 1.9 vs. 1.5 for the target compound), making it more suitable for solid-phase synthesis intermediates. However, it lacks the hydrogen-bonding capacity of the urea group . Molecular Weight: 258.29 g/mol.
  • Ethyl [2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetate] Structural Difference: Replaces the thiazole with a quinazolinone-thioether core and an ester group. Impact: The quinazolinone core enhances π-π stacking interactions, while the ester group reduces solubility compared to the acetic acid moiety. This compound showed anti-inflammatory activity in vitro .

Functional Group Variations

  • 4-Methylhippuric Acid (C₁₀H₁₁NO₃) Structural Difference: Features a glycine-linked 4-methylbenzamide instead of a thiazole-urea-acetic acid structure. Impact: The absence of the thiazole ring reduces bioactivity but improves renal excretion properties, making it a biomarker for toluene exposure .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP/log k Key Functional Groups
Target Compound C₁₃H₁₃N₃O₃S 293.33 ~2.2 Thiazole, urea, acetic acid
[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid C₁₂H₉ClN₂O₃S 296.73 2.8 Thiazole, amide, chloro
N-BOC-2-amino-4-thiazolacetic acid C₁₀H₁₄N₂O₄S 258.29 1.9 Thiazole, BOC-protected amine
4-Methylhippuric Acid C₁₀H₁₁NO₃ 193.20 1.5 Benzamide, glycine

Research Findings and Trends

  • Lipophilicity Trends : Urea-linked derivatives (e.g., target compound) exhibit lower logP values (~2.2) compared to amide or CF₃-substituted analogs (~2.8–3.1), suggesting better solubility for drug delivery .
  • Synthetic Routes: Thiazole-urea-acetic acid derivatives are typically synthesized via carbamoylation of 2-aminothiazole intermediates, followed by acetic acid coupling .
  • Bioactivity : Thiazole cores with electron-withdrawing substituents (e.g., Cl, CF₃) show enhanced antimicrobial activity, while urea/amide linkages improve target specificity .

Preparation Methods

Stepwise Synthesis Approach

The preparation can be broken down into three main reaction stages:

Step Reaction Description Key Reagents Solvents Conditions Notes
1 Synthesis of 2-aminothiazol-4-acetic acid intermediate 2-Aminothiazole derivatives, haloacetic acid or equivalent Tetrahydrofuran (THF), 2-methyl THF, or MTBE 5°C to 30°C, 2-8 hours Base presence optional; organic or inorganic bases can be used
2 Formation of 4-methylphenylamino carbamoyl intermediate 4-Methylphenyl isocyanate or carbamoyl chloride Dimethylformamide (DMF), acetonitrile Room temperature to 30°C, 4-5 hours Controlled stoichiometry (1-1.12 molar equivalents) improves yield
3 Coupling of intermediates to form final compound Catalysts such as carbodiimides (e.g., EDC), hydroxybenzotriazole (HOBt) DMF, THF 20°C to 30°C, 4-5 hours Purification by crystallization at 5-10°C to isolate α-form crystals

Representative Improved Process (Adapted from Patent WO2015155664A1)

  • Step A: React (R)-mandelic acid with 4-nitrophenylethylamine hydrochloride in the presence of hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide monohydrochloride in DMF to form an intermediate amide.

  • Step B: Subject the intermediate to catalytic hydrogenation using 10% palladium on carbon under hydrogen atmosphere in tetrahydrofuran at -18°C to reduce the nitro group to an amine.

  • Step C: React the amine intermediate with 2-aminothiazol-4-acetic acid in the presence of a suitable catalyst and solvent (THF preferred) at 20-30°C for 4-5 hours to yield the final compound.

  • Crystallization: The pure α-form crystal is isolated by cooling the reaction mixture to 5-10°C and allowing crystallization over 10-15 hours.

This process emphasizes purity and yield optimization, with solvent volume ranging from 1 to 3 volumes relative to reactants and controlled reaction temperatures to minimize impurities.

Alternative Synthetic Routes and Green Chemistry Approaches

While the above method is well-established, alternative greener methods include:

  • Use of polyethylene glycol-400 (PEG-400) as a solvent at room temperature to facilitate condensation reactions without catalysts, reducing hazardous waste.

  • Knöevenagel condensation under mild conditions to form thiazole derivatives, which can then be functionalized further.

However, these methods are more general for thiazole derivatives and may require adaptation for the specific compound .

Reaction Parameters and Optimization

Parameter Range Preferred Conditions Impact on Synthesis
Solvent Volume 0-10 volumes 1-3 volumes THF Affects solubility and reaction rate
Temperature 5°C to 30°C 20-30°C Influences reaction completion time and impurity formation
Reaction Time 2-8 hours 4-5 hours Ensures complete conversion
Base Presence Optional (organic/inorganic) Reaction can proceed without base Base can influence reaction rate and selectivity
Catalyst Carbodiimides (e.g., EDC), HOBt Used in coupling step Enhances amide bond formation efficiency

Purification and Crystallization

  • Isolation of the α-form crystal is crucial for pharmaceutical purity.

  • Crystallization is performed at low temperatures (5-10°C) over extended periods (10-15 hours) to ensure high purity and yield.

  • The process avoids isolation of β-form crystals, which may be less pure or stable.

Summary Table of Key Preparation Steps

Step Reagents Solvent Temperature Time Outcome
Amide Formation (R)-mandelic acid + 4-nitrophenylethylamine HCl DMF RT to 30°C 4-5 h Intermediate amide
Catalytic Hydrogenation Pd/C, H2 THF -18°C 2-4 h Amino intermediate
Coupling with 2-aminothiazol-4-acetic acid Carbodiimide, HOBt THF 20-30°C 4-5 h Target compound
Crystallization Cooling THF or mixed solvents 5-10°C 10-15 h Pure α-form crystals

Research Findings and Notes

  • The purity of the final compound is critical for its use as an active pharmaceutical ingredient (API).

  • The molar equivalents of reactants and solvent choice significantly influence the reaction yield and impurity profile.

  • The described improved process avoids intermediate isolation steps that can lead to impurity formation, streamlining production.

  • Catalytic hydrogenation under controlled temperature is essential to reduce nitro groups without over-reduction or degradation.

  • The use of tetrahydrofuran as a preferred solvent balances solubility, reaction kinetics, and ease of removal post-reaction.

  • Alternative solvents like 2-methyl THF or MTBE may be used depending on availability and environmental considerations.

Q & A

How can researchers design a synthetic route for [2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazol-4-yl]acetic acid?

Basic Question
Methodological Answer:
A robust synthetic route requires selecting appropriate starting materials and optimizing reaction conditions. For thiazole derivatives, a common approach involves:

  • Step 1: Condensation of thiourea derivatives with α-halo ketones or esters to form the thiazole core .
  • Step 2: Functionalization of the thiazole ring via urea linkage formation. For example, reacting 4-methylphenyl isocyanate with an aminothiazole intermediate to introduce the carbamoyl group .
  • Step 3: Acetic acid side chain incorporation, potentially via alkylation or coupling reactions .
    Key Considerations:
  • Purification using column chromatography or recrystallization to isolate intermediates.
  • Monitoring reaction progress via TLC or HPLC.

What advanced techniques are recommended for structural characterization of this compound?

Basic Question
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the thiazole ring, urea linkage, and acetic acid moiety. Compare chemical shifts with analogous thiazole derivatives (e.g., 4-phenyl-1,3-thiazole-2-carboxylic acid) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and hydrogen-bonding interactions in the urea group .

How should researchers design bioactivity assays for this compound?

Advanced Question
Methodological Answer:

  • In Vitro Assays: Prioritize assays based on thiazole derivatives’ known activities (e.g., antimicrobial, anticancer). Examples:
    • Anticancer: MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination .
    • Antimicrobial: Disk diffusion or microdilution against Gram-positive/negative bacteria .
  • Control Experiments: Include positive controls (e.g., doxorubicin for anticancer assays) and assess cytotoxicity on non-cancerous cells.

What strategies can resolve contradictions in bioactivity data across studies?

Advanced Question
Methodological Answer:

  • Structural Variability: Compare substituent effects (e.g., 4-methylphenyl vs. 4-chlorophenyl analogs) .
  • Assay Conditions: Standardize protocols (e.g., cell line passage number, serum concentration) to minimize variability .
  • Data Normalization: Use Z-score or percent inhibition relative to controls to account for batch effects.

How can computational modeling predict the compound’s mechanism of action?

Advanced Question
Methodological Answer:

  • Molecular Docking: Screen against targets like cyclooxygenase-2 (COX-2) or tyrosine kinases using software (AutoDock Vina). Validate with binding affinity assays .
  • QSAR Studies: Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity .

What methodologies assess the compound’s stability under physiological conditions?

Advanced Question
Methodological Answer:

  • pH Stability: Incubate in buffers (pH 1.2–7.4) and analyze degradation via HPLC .
  • Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Light Sensitivity: Expose to UV-Vis light and monitor structural changes with NMR .

How to develop validated analytical methods for quantifying the compound?

Basic Question
Methodological Answer:

  • HPLC Method: Optimize mobile phase (e.g., acetonitrile/water with 0.1% formic acid) and column (C18) for peak resolution .
  • Validation Parameters: Include linearity (R2^2 > 0.99), LOD/LOQ, and precision (%RSD < 2%) per ICH guidelines .

What structural features influence its pharmacokinetic properties?

Advanced Question
Methodological Answer:

  • Lipophilicity: Calculate logP (e.g., using ChemDraw) to predict membrane permeability. The 4-methylphenyl group may enhance lipophilicity vs. polar analogs .
  • Metabolic Stability: Incubate with liver microsomes and identify metabolites via LC-MS .

How can researchers evaluate the environmental impact of this compound?

Advanced Question
Methodological Answer:

  • Fate and Transport Studies: Use OECD guidelines to assess biodegradability and adsorption in soil/water systems .
  • Ecotoxicity: Test on model organisms (e.g., Daphnia magna) for LC50_{50} values .

What experimental designs optimize structure-activity relationship (SAR) studies?

Advanced Question
Methodological Answer:

  • Library Synthesis: Prepare analogs with varied substituents (e.g., halogens, methoxy) on the phenyl ring .
  • Data Analysis: Use multivariate regression to identify critical moieties (e.g., urea linkage vs. thiazole ring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
[2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazol-4-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.